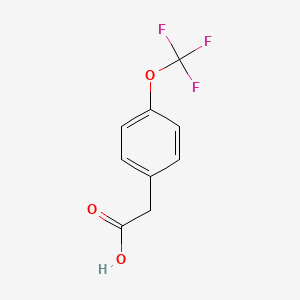

4-(Trifluoromethoxy)phenylacetic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIBXQPXBUWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380471 | |

| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-07-5 | |

| Record name | 4-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The utility of 4-(Trifluoromethoxy)phenylacetic acid is most pronounced in the realms of organic synthesis and medicinal chemistry, where it functions as a versatile molecular scaffold. guidechem.com Its structure provides a ready-made platform for chemists to introduce both a phenylacetic acid framework and a trifluoromethoxy group into target molecules. guidechem.com This capability is particularly valuable in the creation of novel pharmaceuticals and agrochemicals. lookchem.com

In drug discovery and development, the compound is considered a valuable tool. guidechem.com The incorporation of its unique functional groups can significantly influence the properties of a final product, making it a key intermediate for researchers aiming to design molecules with specific biological activities. lookchem.comguidechem.com The phenylacetic acid portion contributes acidic properties, while the trifluoromethoxy group can profoundly alter the molecule's interaction with biological systems. cymitquimica.com As a result, it is a frequently utilized component in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs. wechemglobal.comchemenu.com

| Property | Data |

| CAS Number | 4315-07-5 lookchem.com |

| Molecular Formula | C9H7F3O3 lookchem.com |

| Molecular Weight | 220.15 g/mol lookchem.com |

| Physical State | White to off-white solid/crystal cymitquimica.com |

| Melting Point | 85-88 °C lookchem.com |

| Boiling Point (Predicted) | 260.6±35.0 °C lookchem.com |

| Density (Predicted) | 1.399±0.06 g/cm3 lookchem.com |

Role of Fluorinated Moieties in Bioactive Compounds

Diverse Synthetic Routes to 4-(Trifluoromethoxy)phenylacetic Acid

Several synthetic pathways have been developed to produce this compound, starting from readily available precursors. These methods often involve the construction of the acetic acid side chain on a pre-functionalized benzene (B151609) ring.

Direct substitution methods are a cornerstone of aromatic chemistry and provide viable routes to this compound. These approaches typically involve the formation of the acetic acid moiety on a benzene ring already bearing the 4-(trifluoromethoxy) substituent. Two common strategies are the Willgerodt-Kindler reaction and the hydrolysis of a benzyl (B1604629) cyanide intermediate.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of an aryl methyl ketone to a phenylacetic acid. In the context of this compound synthesis, the starting material would be 4-(trifluoromethoxy)acetophenone. The reaction is typically carried out using sulfur and a secondary amine, such as morpholine (B109124), to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid. sciencemadness.orgmdma.ch The general scheme for this reaction is presented below:

Step 1: Thioamide formation: 4-(trifluoromethoxy)acetophenone is reacted with sulfur and morpholine at elevated temperatures.

Step 2: Hydrolysis: The resulting thiomorpholide is then subjected to hydrolysis, typically under basic or acidic conditions, to yield this compound.

This method is advantageous as it utilizes readily available starting materials. sciencemadness.orgmdma.ch

Hydrolysis of Benzyl Cyanide: Another prevalent method involves the hydrolysis of 4-(trifluoromethoxy)benzyl cyanide. This intermediate can be synthesized from 4-(trifluoromethoxy)benzyl chloride via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. orgsyn.org The subsequent hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. organic-chemistry.orgorgsyn.org

Acidic Hydrolysis: Typically employs strong acids like sulfuric or hydrochloric acid. orgsyn.org

Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

This two-step process is a reliable and widely used method for the synthesis of phenylacetic acids. orgsyn.orgorganic-chemistry.org

Table 1: Comparison of Direct Substitution Approaches

| Synthetic Route | Starting Material | Key Intermediates | Reaction Conditions | Advantages |

| Willgerodt-Kindler Reaction | 4-(Trifluoromethoxy)acetophenone | Thiomorpholide | High temperature, sulfur, morpholine, followed by hydrolysis | Utilizes readily available acetophenone (B1666503) derivatives. sciencemadness.orgmdma.ch |

| Benzyl Cyanide Hydrolysis | 4-(Trifluoromethoxy)benzyl chloride | 4-(Trifluoromethoxy)benzyl cyanide | Cyanation followed by acidic or basic hydrolysis | A well-established and reliable method for phenylacetic acid synthesis. orgsyn.orgorganic-chemistry.org |

For instance, a one-pot conversion of a benzyl halide to the corresponding phenylacetic acid has been described for related compounds. google.commdma.ch This can be envisioned for 4-(trifluoromethoxy)benzyl chloride. Such a process would involve the in-situ formation of the Grignard reagent from 4-(trifluoromethoxy)benzyl chloride, followed by carboxylation with carbon dioxide, and subsequent workup to yield the final product. This approach would eliminate the need to isolate the organometallic intermediate.

Another potential one-pot approach could involve the direct carbonylation of 4-(trifluoromethoxy)benzyl chloride. This type of reaction is often catalyzed by a transition metal complex, such as a palladium catalyst, in the presence of carbon monoxide and a suitable nucleophile. google.com

The development of efficient one-pot methodologies for the synthesis of this compound remains an area of interest for process chemists seeking to optimize the production of this valuable intermediate.

The synthesis of enantiomerically pure forms of substituted phenylacetic acids is of significant interest, particularly for pharmaceutical applications where one enantiomer may exhibit the desired therapeutic activity while the other may be inactive or even cause undesirable side effects. For this compound, chiral synthesis would involve creating a stereocenter at the alpha-position to the carboxylic acid.

One common strategy for achieving this is through the chiral resolution of a racemic mixture . This can be accomplished by reacting the racemic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. google.commissouri.edunih.gov These diastereomers can then be separated by physical methods like fractional crystallization, followed by the liberation of the enantiomerically pure acid. missouri.edu For example, a related compound, mandelic acid, is often resolved using chiral amines like ephedrine. missouri.edu

Another powerful technique is asymmetric synthesis , which aims to directly produce a single enantiomer. This can be achieved through the use of chiral auxiliaries . researchgate.netresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. dicp.ac.cnwikipedia.org For the synthesis of a chiral derivative of this compound, one could envision attaching a chiral auxiliary to a precursor molecule, performing a stereoselective alkylation or other bond-forming reaction at the alpha-position, and then removing the auxiliary to yield the enantiomerically enriched product. researchgate.net

For example, Evans' chiral auxiliaries, which are oxazolidinones, are widely used for the asymmetric alkylation of carboxylic acid derivatives. researchgate.net The general approach would involve:

Formation of an amide between this compound and a chiral auxiliary.

Deprotonation to form a chiral enolate.

Diastereoselective alkylation of the enolate.

Removal of the chiral auxiliary to yield the enantiomerically enriched alpha-substituted this compound.

The enantiomeric purity of the final product is a critical parameter and is typically determined using techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the compound. nih.gov

Derivatization Strategies for Structural Modification

Derivatization of this compound is a common strategy to modulate its physicochemical properties and to synthesize more complex molecules for various applications.

Esterification of the carboxylic acid group is a straightforward and widely used derivatization reaction. organic-chemistry.orgathabascau.cajocpr.com The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. athabascau.ca

This derivatization is particularly important for modulating the lipophilicity of the molecule. mdpi.comresearchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The conversion of a carboxylic acid to an ester generally increases its lipophilicity by masking the polar carboxylic acid group. nih.govacs.org The extent of this increase can be tuned by varying the nature of the alcohol used in the esterification. acs.org For instance, using a longer chain alcohol will result in a more lipophilic ester.

Table 2: Predicted Lipophilicity of this compound and its Esters

| Compound | R Group | Predicted cLogP | Expected Change in Lipophilicity |

| This compound | H | 2.90 | Baseline |

| Methyl 4-(trifluoromethoxy)phenylacetate | CH₃ | 3.30 | Increased |

| Ethyl 4-(trifluoromethoxy)phenylacetate | CH₂CH₃ | 3.65 | Further Increased |

| Propyl 4-(trifluoromethoxy)phenylacetate | (CH₂)₂CH₃ | 4.10 | Significantly Increased |

Note: cLogP values are predicted and serve as an illustration of the trend in lipophilicity.

The trifluoromethoxy (-OCF₃) group is generally considered to be a very stable substituent on an aromatic ring and is highly resistant to nucleophilic substitution. researchgate.netstackexchange.com This stability is a key reason for its incorporation into pharmaceuticals, as it is less susceptible to metabolic degradation compared to a methoxy (B1213986) (-OCH₃) group. mdpi.com

The high stability of the trifluoromethoxy group can be attributed to several factors:

Strong C-F bonds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com

Inductive effect: The highly electronegative fluorine atoms withdraw electron density from the carbon and oxygen atoms, making the carbon atom of the trifluoromethyl group less susceptible to nucleophilic attack.

Lack of a low-energy pathway for substitution: Unlike a methoxy group, where nucleophilic attack on the methyl group can proceed via an Sₙ2 mechanism, a similar pathway for the trifluoromethyl group is highly disfavored.

While direct nucleophilic substitution on the trifluoromethoxy group itself is generally not a viable synthetic strategy, the electron-withdrawing nature of the -OCF₃ group can influence nucleophilic aromatic substitution (SₙAr) reactions on the benzene ring, although it is a deactivating group for electrophilic aromatic substitution. stackexchange.com However, for the purpose of derivatization, the carboxylic acid and the benzylic position of this compound are the primary sites for chemical modification.

Article Generation Incomplete: Insufficient Data for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, this article on "this compound" cannot be completed as requested. The specific, detailed research findings and quantitative data required to populate the section on "Acid-Base Reactions for Salt Formation and Solubility Profiles" are not available in the public domain.

The user's instructions mandated a thorough and scientifically accurate article based on a strict outline, including data tables and detailed research findings. However, searches for experimental data on the salt formation of this compound and the resulting solubility profiles of these salts did not yield any specific results. While general principles of enhancing the solubility of carboxylic acids through salt formation are well-established, applying these general concepts without specific data for the compound would violate the core instruction to provide scientifically accurate and specific information.

Initial searches confirmed the basic physicochemical properties of this compound, such as its predicted pKa value of approximately 4.10. This indicates it is a weak acid, theoretically capable of forming salts with suitable bases to potentially enhance its aqueous solubility. However, no published studies were found that have synthesized and characterized these salts or quantitatively measured and compared the solubility of the acid form versus its salt forms in various solvents.

Subsequent, more targeted searches for the synthesis and solubility data of salts such as sodium 4-(trifluoromethoxy)phenylacetate or amine salts also failed to retrieve any relevant experimental data. Broader searches on enhancing the solubility of phenylacetic acid derivatives in general provided theoretical frameworks and examples with other compounds but no specific data on the trifluoromethoxy-substituted target molecule.

Investigations into Chemical Reactivity Profiles

Electrophilic Aromatic Substitution Potentials

The reactivity of the phenyl ring in 4-(trifluoromethoxy)phenylacetic acid towards electrophilic aromatic substitution is significantly influenced by the two substituents: the 4-(trifluoromethoxy) group (-OCF₃) and the 1-(acetic acid) group (-CH₂COOH). The directing and activating or deactivating effects of these groups determine the regioselectivity and rate of substitution reactions.

The trifluoromethoxy (-OCF₃) group is a potent deactivating group. The high electronegativity of the fluorine atoms results in a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and making it less susceptible to attack by electrophiles. This deactivation is a long-range effect that significantly impacts the electron density of the entire ring. researchgate.net Generally, such strong electron-withdrawing groups direct incoming electrophiles to the meta position. libretexts.org

The acetic acid moiety (-CH₂COOH) is considered a weakly deactivating group. The carboxylic acid function can withdraw electron density from the ring, albeit to a lesser extent than the -OCF₃ group.

When both groups are present on the ring, their combined influence must be considered. The -OCF₃ group at position 4 is the dominant deactivating group. Standard rules of electrophilic aromatic substitution predict that the substitution pattern will be directed by the stronger group. libretexts.org Therefore, incoming electrophiles are expected to add to the positions meta to the trifluoromethoxy group, which are positions 3 and 5.

The electronic effects of substituents on an aromatic ring can be quantified using Hammett constants (σ). A positive sigma value indicates an electron-withdrawing (deactivating) group, while a negative value signifies an electron-donating (activating) group.

| Substituent | Hammett Constant (σp) | Effect on Benzene (B151609) Ring |

|---|---|---|

| -OCH3 | -0.27 | Activating |

| -OCF3 | +0.35 | Deactivating |

| -CH3 | -0.17 | Activating |

| -CH2COOH | +0.18 | Deactivating |

Data sourced from various chemical literature for para-substituted benzoic acids.

Given the deactivating nature of both substituents, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions (e.g., higher temperatures, stronger catalysts) compared to benzene or activated benzene derivatives. The primary products would be the 3-substituted isomers relative to the acetic acid group (or 2-substituted relative to the trifluoromethoxy group).

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) of this compound undergoes the typical reactions characteristic of this functional group. These transformations are central to its use as a building block in organic synthesis.

Esterification: The compound can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reaction with methanol (B129727) would yield methyl 2-(4-(trifluoromethoxy)phenyl)acetate.

Amide Formation: The synthesis of amides from this compound is another key reaction. This is often achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. ic.ac.uk Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the -OH group with a -Cl, forming 2-(4-(trifluoromethoxy)phenyl)acetyl chloride. youtube.comcommonorganicchemistry.com This highly electrophilic intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. Direct amidation methods using coupling reagents are also applicable.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) are ineffective. libretexts.orgquora.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, converting this compound to 2-(4-(trifluoromethoxy)phenyl)ethan-1-ol. masterorganicchemistry.comic.ac.uk The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup.

Stability and Potential for Hazardous Reactions under Research Conditions

Under standard laboratory conditions, this compound is a stable solid. youtube.com However, like all chemical reagents, its stability can be compromised under specific conditions, and it possesses incompatibilities that must be considered for safe handling.

Stability: The compound is stable under normal temperatures and pressures. There is no indication of hazardous polymerization.

Conditions to Avoid: To maintain its integrity, incompatible products should be avoided. While specific data for this compound is limited, general practice dictates avoiding excessive heat.

Incompatible Materials: The primary incompatibility noted is with strong oxidizing agents. Contact with these substances could lead to vigorous and potentially hazardous reactions.

Hazardous Decomposition Products: Thermal decomposition of the compound can lead to the release of hazardous substances. Upon heating to decomposition, it may emit carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). A study on the thermal decomposition of the parent compound, phenylacetic acid, showed that pyrolysis at high temperatures (587 to 722 °C) yielded products such as carbon dioxide, carbon monoxide, and dibenzyl, indicating cleavage of the C-C bond between the phenyl and acetyl groups. researchgate.net The presence of the trifluoromethoxy group introduces the additional hazard of releasing hydrogen fluoride upon decomposition.

| Parameter | Finding |

|---|---|

| Chemical Stability | Stable under normal conditions. youtube.com |

| Hazardous Polymerization | Does not occur. |

| Conditions to Avoid | Incompatible products, excess heat. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF). |

Information compiled from material safety data sheets.

Influence of the Trifluoromethoxy Group on Molecular Design and Bioactivity

Modulation of Pharmacodynamic and Pharmacokinetic Properties

The trifluoromethoxy group offers a unique combination of properties that can be leveraged to optimize drug candidates. mdpi.comresearchgate.net Its impact on metabolic stability, lipophilicity, and electronic character makes it a valuable tool in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, as well as its interaction with biological targets. mdpi.comnih.gov

Impact on Metabolic Stability and Bioavailability

The trifluoromethoxy group is known to enhance the metabolic stability of drug candidates. mdpi.com This is largely attributed to the strength of the carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which make the group resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com In comparison to a methoxy (B1213986) group (-OCH3), which is susceptible to O-dealkylation, the trifluoromethoxy group is significantly more stable. mdpi.com This increased stability can lead to a longer biological half-life and improved bioavailability. nih.govnih.gov

However, studies on a series of aliphatic derivatives have shown that the introduction of a trifluoromethoxy group can sometimes lead to a decrease in metabolic stability compared to trifluoromethyl (-CF3) or methoxy (-OCH3) analogs, depending on the specific molecular context. researchgate.net This highlights the importance of empirical testing for each new compound.

Table 1: Comparative Metabolic Stability of Substituted Compounds

| Substituent | Relative Metabolic Stability | Rationale |

| -OCH3 | Lower | Susceptible to oxidative demethylation. mdpi.com |

| -OCF3 | Generally Higher | Resistant to enzymatic breakdown due to strong C-F bonds and electron-withdrawing effects. mdpi.com |

| -CF3 | High | High bond strength confers significant metabolic stability. mdpi.com |

Note: The data presented is a generalized comparison based on literature and may vary for specific molecular scaffolds.

Influence on Lipophilicity and Receptor Interactions

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter for drug absorption and distribution. nih.gov The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a crucial step for reaching its target. mdpi.comnih.gov The increased lipophilicity conferred by the -OCF3 group can lead to stronger binding affinity for receptors, often through enhanced hydrophobic interactions within the binding pocket. mdpi.com

Research comparing trifluoromethoxy-substituted compounds to their methoxy and trifluoromethyl counterparts has shown that the -OCF3 group significantly increases lipophilicity over the -OCH3 group and has a lipophilicity comparable to the -CF3 group. researchgate.net

Table 2: Lipophilicity Comparison of Phenylacetic Acid Analogs

| Compound | Substituent | LogP (Predicted) | Impact on Membrane Permeability |

| Phenylacetic acid | -H | 1.41 | Baseline |

| 4-Methoxyphenylacetic acid | -OCH3 | 1.55 | Modest Increase |

| 4-(Trifluoromethyl)phenylacetic acid | -CF3 | 2.58 | Significant Increase |

| 4-(Trifluoromethoxy)phenylacetic acid | -OCF3 | 2.65 | Significant Increase |

Note: LogP values are estimated and serve for comparative purposes. Actual values may vary.

Electronic Effects and Their Role in Molecular Conformation

The strong inductive effect of the trifluoromethyl moiety within the trifluoromethoxy group leads to a significant delocalization of charge in the phenyl ring, which can enhance electrophilic character at certain positions. nih.gov These electronic perturbations can be crucial for establishing key interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in a receptor's active site.

Strategic Placement of Trifluoromethoxy Substituents in Drug Design

The strategic placement of a trifluoromethoxy group on a molecular scaffold is a critical consideration in drug design. researchgate.netresearchgate.net Its position on an aromatic ring can fine-tune the molecule's physicochemical properties to achieve the desired biological activity and pharmacokinetic profile. nih.gov In the case of this compound, the para-position of the -OCF3 group relative to the acetic acid side chain has specific implications.

Applications in Pharmaceutical and Agrochemical Research

Utilization as a Key Intermediate in Drug Discovery

In the landscape of pharmaceutical synthesis, 4-(Trifluoromethoxy)phenylacetic acid serves as a crucial intermediate. The presence of the trifluoromethoxy (-OCF3) group can significantly alter the physicochemical properties of a parent molecule. This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a desirable feature in modern drug design. The phenylacetic acid portion of the molecule provides a versatile scaffold that can be readily modified to create a diverse range of potential therapeutic agents.

Development of Anti-inflammatory and Analgesic Agents

The phenylacetic acid framework is a well-established structural motif in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). The development of novel analgesic and anti-inflammatory agents often involves the synthesis of various substituted phenylacetic acids. For instance, research has been conducted on compounds like 4-allyloxy-3-chlorophenylacetic acid and various biphenylylacetic acids to assess their therapeutic potential. nih.govnih.gov The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a recognized strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates. While specific NSAIDs derived directly from this compound are not prominently documented, its structural similarity to known anti-inflammatory agents makes it a compound of interest for developing new entities in this therapeutic area. arborpharmchem.com

Synthesis of Enzyme and Receptor Modulators

The 4-(trifluoromethoxy)phenyl moiety is a key component in the design of various modulators that target specific enzymes and receptors involved in disease pathways.

Steroid sulfatase (STS) is an enzyme that plays a critical role in the biosynthesis of active steroid hormones, including estrogens and androgens. semanticscholar.org The inhibition of STS is an attractive therapeutic strategy for hormone-dependent cancers, such as breast cancer. semanticscholar.orguwaterloo.ca The design of STS inhibitors often involves creating molecules that can fit into the enzyme's active site. Research has led to the discovery of several classes of STS inhibitors built on non-steroidal scaffolds. researchgate.net For example, derivatives based on flavones and biphenyl-4-O-sulfamates have been synthesized and evaluated for their inhibitory activity. nih.govnih.gov One study explored flavone (B191248) derivatives with a 4-(trifluoromethyl)phenyl group, a close structural relative to the trifluoromethoxy phenyl group, highlighting the importance of such fluorinated moieties in the design of potent STS inhibitors. nih.gov

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that regulate lipid and glucose metabolism. tandfonline.com Agonists that can activate multiple PPAR subtypes, such as PPARγ and PPARδ, are of interest for treating metabolic diseases like type 2 diabetes. medchemexpress.cnnih.gov The phenylacetic acid scaffold is a key structural element in the development of PPAR agonists. tandfonline.comnih.gov

Recent research into a new class of biaryl aniline (B41778) PPARα agonists identified a compound featuring a trifluoromethoxy group. nih.gov This compound demonstrated significant agonism and was evaluated for its activity on different PPAR subtypes. The study provides valuable structure-activity relationship (SAR) data, showing how modifications to the phenyl ring, including the addition of a trifluoromethoxy group, influence the potency and selectivity of these agents. nih.gov

| Compound | Key Structural Feature | hPPARα EC₅₀ (nM) | hPPARα Max Activation (%) |

|---|---|---|---|

| 3g | p-CF₃ (Trifluoromethyl) | 83 | 100 |

| 6j | p-OCF₃ (Trifluoromethoxy) | 64 | 100 |

| A229 (6l) | p-F (Fluoro) | 570 | 100 |

Data sourced from a study on biaryl anilines as subtype-selective PPARα agonists, showing selectivity over other isoforms. nih.gov

The A2B adenosine (B11128) receptor (A2BAR) is implicated in various physiological processes, including inflammation and cancer, making it a target for therapeutic intervention. nih.gov The development of A2BAR antagonists has led to the exploration of various chemical scaffolds, with xanthine (B1682287) derivatives being a prominent class. nih.govx-mol.net In the search for potent and selective antagonists, researchers have synthesized derivatives with diverse substitutions on the core structure. Structure-activity relationship studies have shown that incorporating substituted phenyl rings, including those with trifluoromethyl groups, can lead to compounds with high binding affinity and improved pharmacokinetic properties. x-mol.net While direct synthesis from this compound is not explicitly detailed, the use of the closely related 4-(trifluoromethyl)phenyl group in potent A2BAR antagonists underscores the utility of this type of substituted phenyl moiety in designing selective receptor modulators. x-mol.net

γ-Secretase Modulators

While this compound is not itself a therapeutic agent, its structural motifs are relevant to the design and synthesis of γ-secretase modulators (GSMs), a class of drugs investigated for the treatment of Alzheimer's disease. GSMs are sought after for their ability to allosterically modulate the γ-secretase enzyme, which is involved in the production of amyloid-β (Aβ) peptides. nih.gov The therapeutic goal is to shift the enzyme's cleavage preference to reduce the production of the aggregation-prone Aβ42 peptide in favor of shorter, less harmful variants. nih.govresearchgate.net

Acidic small molecules, particularly those with a carboxylic acid function, represent a significant class of GSMs. plos.org The phenylacetic acid scaffold present in this compound is a key feature in some of these modulators. The trifluoromethoxy group is a highly lipophilic moiety that can enhance a molecule's ability to cross the blood-brain barrier, a critical property for drugs targeting neurological diseases. This group can also influence the electronic properties of the molecule, potentially affecting its interaction with the γ-secretase complex. plos.org

Although direct evidence from publicly available research is limited, it is plausible that this compound serves as a key building block or intermediate in the synthesis of more complex, proprietary GSMs. nbinno.com Its combination of a carboxylic acid group and a trifluoromethoxy-substituted phenyl ring makes it a valuable precursor for creating molecules with the desired pharmacological profile for modulating γ-secretase activity.

| Property | Description | Relevance of this compound structure |

|---|---|---|

| Mechanism of Action | Allosteric modulation of γ-secretase, shifting Aβ peptide profile from Aβ42 to shorter forms. nih.gov | The carboxylic acid group is a common feature of this class of modulators. |

| Key Structural Features | Often contain an acidic moiety (e.g., carboxylic acid) and a lipophilic group. plos.org | Provides both the acidic function and a lipophilic trifluoromethoxy group. |

| Therapeutic Target | γ-secretase enzyme complex in the brain. plos.org | The trifluoromethoxy group can enhance brain penetration. |

Role in Agrochemical Formulations

In the agrochemical industry, the efficacy of active ingredients like herbicides and pesticides is often dependent on the formulation in which they are delivered. While specific data on this compound's direct use is not widely published, its properties as a phenylacetic acid derivative suggest potential applications in enhancing the performance of agrochemicals.

Influence on Plant Cell Wall Penetration

The ability of an active ingredient to penetrate the plant's protective outer layers is crucial for its effectiveness. The plant cuticle and cell wall present significant barriers to the uptake of agrochemicals. The lipophilicity of a formulation's components can play a key role in overcoming these barriers. The trifluoromethoxy group in this compound significantly increases its lipophilicity compared to unsubstituted phenylacetic acid. This property could make it a useful additive in formulations designed to improve the penetration of the waxy plant cuticle.

Moreover, some studies have shown that PAA can have disruptive effects on the cell walls of certain fungi. nih.gov While this effect has not been specifically documented for this compound, it points to a potential mechanism by which it could weaken the structural integrity of plant or fungal cells, thereby facilitating the entry of pesticides or herbicides. The interaction of auxinic compounds with cell wall polysaccharides is a known phenomenon, and the specific effects of the trifluoromethoxy substitution would be a subject for further research. sumitomo-chem.co.jp

| Application Area | Potential Mechanism of Action | Key Structural Contribution |

|---|---|---|

| Herbicide/Pesticide Synergist | Auxin-like activity stimulating translocation; potential for inherent pesticidal properties. epo.org | Phenylacetic acid backbone. |

| Enhanced Plant Penetration | Increased lipophilicity aiding cuticle penetration; potential for cell wall interaction. nih.gov | Trifluoromethoxy group. |

Biochemical and Biological Activity Investigations

In Vitro Studies on Biological Targets

Based on available scientific literature, there is limited specific data on the direct in vitro interaction of 4-(Trifluoromethoxy)phenylacetic acid with biological targets such as enzymes and receptors.

Enzyme Inhibition Assays

Currently, there are no publicly available research studies that detail specific enzyme inhibition assays performed with this compound as the primary inhibitor. While the trifluoromethoxy group is of significant interest in medicinal chemistry for its potential to modulate enzyme interactions, specific quantitative data, such as IC50 values for this compound against particular enzymes, have not been reported in the reviewed literature. General studies on enzyme inhibition often focus on how fluorinated functional groups can serve as effective components in the design of enzyme inhibitors, sometimes acting as transition-state analogs. However, dedicated studies focusing on this specific compound are not available.

Receptor Binding Studies

Similar to enzyme inhibition, there is a lack of specific data from receptor binding studies for this compound. Methodologies for such assays are well-established, typically involving the use of radiolabeled or fluorescently labeled ligands to determine the binding affinity of a compound to a specific receptor. However, the application of these methods to this compound and its potential affinity for any particular receptor has not been documented in the accessible scientific literature.

Structure-Activity Relationship (SAR) Studies

While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, its structural motif is utilized as a building block in the synthesis of more complex molecules for SAR investigations. One notable study explored a series of aryl acetamide (B32628) triazolopyridazines for their activity against the parasite Cryptosporidium. nih.gov In this research, various substituted phenylacetic acids, including derivatives closely related to this compound, were used to synthesize final compounds and evaluate how changes in the aryl "tail" group affected biological potency. nih.gov

The research highlighted several key SAR findings:

Influence of Electron-Withdrawing Groups: The study showed a preference for electron-withdrawing substituents on the phenyl ring to enhance anti-cryptosporidium potency. nih.gov

Positional Importance of Substituents: The placement of substituents on the phenyl ring was critical. For instance, a 3,4-dichloro substitution pattern was found to be particularly effective. nih.gov

Role of Fluorine: The addition of fluorine atoms, either as a single substituent or as part of a trifluoromethyl group, was shown to cause significant, and often dramatic, shifts in potency (EC50 values). nih.gov

In this context, this compound serves as a valuable synthetic precursor. The trifluoromethoxy group (OCF3) is a strong electron-withdrawing group and is highly lipophilic, properties that can significantly influence a molecule's ability to cross biological membranes and interact with target sites. cymitquimica.com The study used a related compound, 4-fluoro-3-trifluoromethoxy-phenylacetic acid, to generate one of the analogs, demonstrating the utility of this chemical scaffold in developing a phenotypic SAR. nih.gov

The table below summarizes the effect of different substitutions on the phenylacetic acid-derived tail group on the anti-Cryptosporidium activity of the final aryl acetamide triazolopyridazine compounds, as reported in the study. nih.gov

| Compound Reference | Phenylacetic Acid-Derived "Tail" Group | EC50 (µM) | Fold Change vs. Unsubstituted |

| 11 | Unsubstituted Phenyl | 22 | 1 (Baseline) |

| 18 | 4-Fluoro | 1.2 | 18x increase |

| 12 | 4-Chloro | 0.66 | 33x increase |

| 22 | 3-Methyl | 12 | ~2x increase |

| 61 | 4-Fluoro-3-methyl | 0.35 | 63x increase |

| 31 | 3-Trifluoromethyl | 1.1 | 20x increase |

This table is based on data for aryl acetamide triazolopyridazine derivatives synthesized from various phenylacetic acid precursors. nih.gov

Interactions with Biological Pathways (Non-ADME)

Potential Interference with Stress Responses in Microorganisms

There is no direct scientific evidence or published research investigating the potential for this compound to interfere with stress response pathways in microorganisms. Microbial stress responses are complex cellular mechanisms that allow bacteria and other microorganisms to survive adverse conditions such as nutrient starvation, antibiotic exposure, or acid stress. fems-microbiology.orgnih.gov These responses involve the upregulation of specific genes and pathways to maintain cellular homeostasis. nih.gov While various chemical compounds can induce or inhibit these stress responses, no studies have specifically linked this compound to such an activity.

Computational and Theoretical Chemistry Studies

Molecular Modeling for Drug Design Optimization

While specific molecular modeling studies focused exclusively on 4-(trifluoromethoxy)phenylacetic acid are not extensively documented in publicly available literature, the principles of molecular modeling are routinely applied to phenylacetic acid (PAA) derivatives to explore their potential as therapeutic agents. researchgate.netjspae.com These computational techniques are instrumental in optimizing drug design by predicting how a molecule will interact with biological targets.

Molecular docking is a key technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. jspae.com For derivatives of PAA, docking studies have been used to elucidate binding modes with various biological targets, including enzymes and DNA. researchgate.net For instance, studies on PAA derivatives have shown that substituents on the phenyl ring can significantly influence binding interactions. The introduction of a trifluoromethoxy group at the 4-position, as in this compound, would be expected to alter the molecule's electronic and steric properties, thereby affecting its binding profile. The trifluoromethoxy group is known to increase lipophilicity, which can enhance interactions with hydrophobic pockets in a protein's active site. mdpi.com

In a typical molecular docking workflow, the three-dimensional structures of the ligand (this compound) and the target protein are prepared. The ligand's geometry is optimized, and the protein structure is obtained from a repository like the Protein Data Bank (PDB). jspae.com Docking software then systematically samples different conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to rank the most likely binding poses. researchgate.net The results can guide the rational design of more potent and selective inhibitors. For example, if initial studies indicated a particular enzyme as a target, molecular modeling could be used to suggest modifications to the this compound structure to improve its inhibitory activity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex by simulating the movements of atoms over time. nih.govdovepress.com This provides a dynamic picture of the interaction, revealing the stability of the binding pose and the role of surrounding water molecules. nih.gov

Table 1: Representative Molecular Docking Scores for Phenylacetic Acid Derivatives with Various Biological Targets

| Derivative | Target | Docking Score (kcal/mol) |

| 3-chloro-phenylacetic acid | DNA | -7.809 |

| 4-propyl-phenylacetic acid | Urease | -8.525 |

| 2-propyl-phenylacetic acid | Pim kinase | -6.577 |

This table presents data from studies on various phenylacetic acid derivatives to illustrate the application of molecular docking. The specific docking scores for this compound would require a dedicated computational study. researchgate.net

Quantum Chemical Calculations for Electronic Property Characterization

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which significantly influences the electronic distribution of the phenyl ring. mdpi.com DFT calculations can be used to compute various electronic descriptors:

Molecular Geometry: Optimization of the molecular geometry provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For trifluoromethoxybenzene, it has been found that the -OCF3 group often adopts a conformation perpendicular to the plane of the phenyl ring. beilstein-journals.org

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The ESP map of this compound would likely show a negative potential around the carboxylic acid group and the oxygen of the trifluoromethoxy group, indicating sites for electrophilic attack or hydrogen bonding. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate intramolecular interactions, such as hyperconjugation and charge delocalization, providing a deeper understanding of the electronic effects of the trifluoromethoxy substituent. researchgate.net

Table 2: Calculated Electronic Properties for a Generic Phenylacetic Acid Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values for a generic substituted phenylacetic acid and would need to be specifically calculated for this compound. The specific values are highly dependent on the substituents and the level of theory used in the calculation.

Simulation of Reaction Mechanisms

Computational chemistry can be employed to simulate and analyze the mechanisms of chemical reactions, providing valuable information on transition states, reaction intermediates, and energy barriers. ic.ac.uk This is particularly useful for understanding the synthesis of this compound.

One potential synthetic route to phenylacetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction. organic-chemistry.orgresearchgate.net This reaction involves the rearrangement and oxidation of a ketone to a terminal thioamide, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.org

Computational studies, often using DFT methods, can model the proposed mechanistic steps of the Willgerodt-Kindler reaction. ic.ac.uk For example, a proposed mechanism involves the formation of an enamine from the starting ketone, followed by a series of rearrangements, potentially involving an aziridine (B145994) intermediate, to migrate the functional group to the terminal carbon. ic.ac.uk

By calculating the free energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. ic.ac.uk This profile helps to:

Identify the rate-determining step of the reaction (the step with the highest energy barrier).

Evaluate the feasibility of different proposed mechanistic pathways.

Understand the role of catalysts and reaction conditions.

A computational reality check on the proposed mechanism of the Willgerodt reaction for acetophenone (B1666503) revealed that some commonly cited intermediates, such as a specific aziridine species, might be associated with very high energy barriers, suggesting that alternative pathways may be more favorable. ic.ac.uk Simulating this reaction for 4-trifluoromethoxyacetophenone could provide specific insights into how the electron-withdrawing trifluoromethoxy group affects the reaction kinetics and mechanism.

Metabolic Pathways and Biotransformation of Phenylacetic Acid Derivatives

Phenylacetic Acid Catabolism in Microbial Systems

Phenylacetic acid (PAA) is a central intermediate in the microbial degradation of numerous aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene. pnas.org Bacteria have evolved an efficient catabolic pathway to utilize PAA as a sole carbon and energy source. nih.govasm.org This aerobic degradation strategy is notably widespread, found in approximately 16% of all sequenced bacteria, including model organisms like Escherichia coli and Pseudomonas putida. pnas.org

The bacterial catabolism of PAA is a unique hybrid pathway that combines elements of both aerobic and anaerobic metabolism. nih.gov A key feature of this pathway is the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA), before the aromatic ring is attacked. pnas.orgnih.gov The entire process involves a series of enzymatic reactions encoded by a cluster of genes, commonly referred to as the paa gene cluster. nih.gov The pathway proceeds through the epoxidation of the aromatic ring of PA-CoA, followed by isomerization to a seven-membered oxepin-CoA ring, hydrolytic cleavage of this ring, and subsequent β-oxidation-like steps that ultimately yield intermediates for the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA. pnas.orgnih.gov

This catabolic pathway is not only crucial for nutrient cycling but also plays a role in bacterial stress responses and virulence. nih.govasm.org For instance, in Acinetobacter baumannii, the paa operon is among the most differentially regulated pathways in response to various environmental stresses, including the presence of antibiotics. nih.govasm.org

Enzyme Characterization (e.g., Phenylacetate-Coenzyme A Ligase)

The initial and committing step in the PAA catabolic pathway is the activation of phenylacetic acid to phenylacetyl-CoA. This reaction is catalyzed by Phenylacetate-Coenzyme A Ligase (PA-CoA Ligase), encoded by the paaK gene. nih.govnih.gov The enzyme facilitates the ATP-dependent ligation of CoA to PAA, producing phenylacetyl-CoA, AMP, and pyrophosphate (PPi). nih.govasm.org

PA-CoA ligase has been isolated and characterized from various bacteria, exhibiting distinct biochemical properties. The enzyme is specifically induced during aerobic growth on PAA or phenylalanine. nih.govasm.org In Thermus thermophilus, the recombinant PaaK enzyme shows high thermal stability with a temperature optimum of 75°C and is highly specific for phenylacetate, showing only low activity with derivatives like 4-hydroxyphenylacetate. nih.gov The enzyme from Azoarcus evansii has an optimal pH of 8 to 8.5 and is labile, requiring glycerol (B35011) for stabilization. nih.govasm.org Characterization of the enzyme from the fungus Penicillium chrysogenum revealed its role in penicillin G biosynthesis, where it activates PAA to phenylacetyl-CoA, which then serves as a precursor for the antibiotic. researchgate.net

Kinetic parameters for PA-CoA ligase vary between organisms, reflecting adaptation to different metabolic contexts.

| Organism | Substrate | Apparent Km (µM) | Source |

|---|---|---|---|

| Thermus thermophilus HB27 | Phenylacetate | 50 | nih.gov |

| ATP | 6 | ||

| CoA | 30 | ||

| Azoarcus evansii | Phenylacetate | 14 | nih.govasm.org |

| ATP | 60 | ||

| CoA | 45 |

Following the initial activation by PaaK, the catabolic pathway involves a multi-component oxygenase complex (PaaABCDE) that catalyzes the epoxidation of the phenylacetyl-CoA aromatic ring. pnas.orgnih.gov Subsequent enzymes, including the PaaG isomerase and PaaZ ring-opening hydrolase, continue the degradation process. pnas.orgnih.gov The final stages are carried out by enzymes (PaaF, PaaH, PaaI, PaaJ) that show significant similarity to those involved in fatty acid β-oxidation. nih.gov

Gene Cluster Analysis of Catabolic Pathways

The genes encoding the enzymes for phenylacetic acid catabolism are typically organized into a conserved gene cluster, or operon, referred to as the paa cluster. nih.gov This organization allows for coordinated regulation of the pathway. In E. coli, the paa cluster contains 14 genes organized into three main transcription units. nih.gov These units encode the catabolic enzymes (e.g., paaABCDEFGHIJK and paaZ) and a regulatory gene (paaX). nih.gov

The structure of the paa gene cluster is found across a wide range of bacteria, though the specific gene arrangement can vary. asm.org For example, in Pseudomonas putida, 15 paa genes are grouped into five operons responsible for transport, activation, ring hydroxylation, β-oxidation, and regulation. asm.org In Hafnia alvei, the cluster also consists of 14 genes organized into ten operons. researchgate.net

| Bacterium | Number of Genes | Key Regulatory Gene | Inducer Molecule | Source |

|---|---|---|---|---|

| Escherichia coli | 14 | paaX (GntR-type) | Phenylacetyl-CoA | asm.orgnih.gov |

| Pseudomonas putida | 15 | paaX (GntR-type) | Phenylacetyl-CoA | asm.org |

| Corynebacterium glutamicum | Not specified | paaR (TetR-type) | Not specified | asm.org |

| Hafnia alvei | 14 | paaX | Not specified | researchgate.net |

Transcriptional regulation of the paa cluster is tightly controlled. In E. coli, the GntR-type repressor PaaX controls the main catabolic promoter. nih.gov Uniquely, the true inducer molecule that inactivates the PaaX repressor is not PAA itself, but its activated form, phenylacetyl-CoA. nih.gov This ensures that the catabolic machinery is synthesized only when the substrate has entered the pathway. Other bacteria, such as Corynebacterium glutamicum, utilize a different regulatory system involving a TetR-type regulator known as PaaR. asm.org

Phenylacetic Acid Metabolism in Plant Systems

Phenylacetic acid is a naturally occurring auxin found widely throughout the plant kingdom. nih.gov Although it is often present in higher concentrations than the more extensively studied auxin, indole-3-acetic acid (IAA), its precise physiological roles and metabolic regulation are still being fully elucidated. oup.combiorxiv.org PAA is recognized as a phytohormone that influences plant growth and development, and its activity is mediated through the same core TIR1/AFB signaling pathway as IAA. oup.comoup.com The regulation of PAA levels, or homeostasis, is critical for normal plant function and involves a balance of biosynthesis, transport, and inactivation through conjugation. nih.govoup.com

Recent analytical advancements have enabled a more comprehensive exploration of PAA metabolism, revealing a complex network that parallels and intersects with that of IAA. oup.comoup.com

Biosynthesis Pathways

The primary biosynthesis pathway for PAA in plants originates from the amino acid L-phenylalanine (Phe). oup.combiorxiv.org This process is thought to be analogous to the main Trp-dependent pathway for IAA biosynthesis. nih.gov Evidence from metabolic labeling experiments has shown that plants convert Phe to phenylpyruvate (PPA), which is then transformed into PAA. nih.gov

Several routes for PAA biosynthesis from phenylalanine have been proposed:

The Phenylpyruvate Pathway : This is considered the primary route, where phenylalanine is first converted to phenylpyruvate. biorxiv.org This intermediate is then decarboxylated to form PAA. oup.comnih.gov While the enzymes are still under study, a putative aromatic aminotransferase has been identified in pea that may function in this pathway. nih.gov

The Phenylacetaldehyde (B1677652) Pathway : Secondary pathways can proceed through the intermediate phenylacetaldehyde (PAAld). oup.com Phenylalanine can be converted to PAAld by phenylacetaldehyde synthase, or PPA can be decarboxylated to PAAld. nih.govbiorxiv.org The PAAld is subsequently oxidized to PAA, a reaction that may be catalyzed by aldehyde dehydrogenases. oup.comoup.com

The Aldoxime Pathway : A minor, stress-activated pathway involves the conversion of phenylalanine to phenylacetaldoxime (PAOx) by cytochrome P450 enzymes like CYP79A2. nih.govoup.com PAOx is then directly converted to PAA. oup.comoup.com

The biosynthesis of phenylalanine itself, from precursors like arogenate or prephenate, is a key control point. nih.gov For instance, the enzyme arogenate dehydratase, which converts arogenate to phenylalanine, directly affects the pool of PAA, demonstrating a clear link between primary amino acid metabolism and auxin biosynthesis. nih.govbiorxiv.org

Auxin Homeostasis and Conjugation Pathways

Maintaining appropriate levels of active auxins is crucial for plant development. Like IAA, PAA activity is regulated through conjugation, which involves attaching other molecules, such as amino acids or sugars, to the PAA carboxyl group. nih.gov This process generally inactivates the auxin, marking it for storage or degradation, although some conjugates can be hydrolyzed back to the active form. nih.govoup.com

The primary conjugation pathway involves acyl acid amido synthetases from the GRETCHEN HAGEN 3 (GH3) family. oup.com These enzymes catalyze the formation of amide-linked conjugates with amino acids. In Arabidopsis, PAA has been shown to be conjugated to aspartate (PAA-Asp) and glutamate (B1630785) (PAA-Glu). biorxiv.orgoup.com Overexpression of certain GH3 genes leads to a significant accumulation of PAA-Asp and a corresponding decrease in free PAA levels. oup.com

Recent studies have expanded the profile of known PAA conjugates in plants, identifying novel forms in species like pea and wheat, including:

Phenylacetyl-leucine (PAA-Leu) biorxiv.orgresearchgate.net

Phenylacetyl-phenylalanine (PAA-Phe) biorxiv.orgresearchgate.net

Phenylacetyl-valine (PAA-Val) biorxiv.orgresearchgate.net

Another important conjugation pathway involves the formation of glucose esters. The enzyme UDP-glycosyltransferase UGT84B1 can use both IAA and PAA as substrates in vitro to form their respective glucose conjugates. oup.combiorxiv.org Recently, phenylacetyl-glucose (PAA-glc) was identified as a naturally occurring endogenous metabolite in several plant species, confirming this inactivation pathway operates in vivo. oup.combiorxiv.org

Advanced Analytical Methodologies in Research

Use as a Chiral Derivatizing Agent for Stereochemical Analysis

4-(Trifluoromethoxy)phenylacetic acid possesses structural features that make it a promising candidate for a chiral derivatizing agent. Its carboxylic acid group can react with chiral alcohols or amines to form diastereomeric esters or amides, respectively. The presence of the trifluoromethoxy group (–OCF₃) introduces a ¹⁹F NMR active nucleus, which can be a sensitive probe for analyzing the diastereomeric derivatives.

The foundational principle of Mosher ester and Mosher amide analysis is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent. researchgate.netsigmaaldrich.com This conversion allows for the spectroscopic differentiation of the original enantiomers. The most established method utilizes Mosher's acid, but a similar approach can be postulated for this compound.

In this hypothetical application, a chiral alcohol or amine of unknown stereochemistry would be reacted with enantiomerically pure (R)- or (S)-4-(trifluoromethoxy)phenylacetic acid to form the corresponding diastereomeric esters or amides. The differing spatial arrangements of the substituents in the resulting diastereomers would lead to distinct chemical shifts in their NMR spectra.

The analysis of these chemical shift differences (Δδ) between the two diastereomers allows for the determination of the absolute configuration of the original alcohol or amine. This is based on the widely accepted conformational model of the diastereomeric esters and amides, which predicts which protons on the substrate will be shielded or deshielded by the phenyl group of the derivatizing agent.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) in Diastereomeric Esters of a Chiral Secondary Alcohol with (R)- and (S)-4-(Trifluoromethoxy)phenylacetic acid (Note: This data is illustrative and not based on experimental results for this compound)

| Proton in Chiral Alcohol | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δR - δS) (ppm) | Predicted Effect |

| H-2 | 4.95 | 5.05 | -0.10 | Shielded |

| H-3a | 1.23 | 1.18 | +0.05 | Deshielded |

| H-3b | 1.35 | 1.30 | +0.05 | Deshielded |

| CH₃ | 0.88 | 0.92 | -0.04 | Shielded |

NMR spectroscopy is the primary analytical tool for Mosher's method and would be equally crucial for analysis using this compound. Both ¹H and ¹⁹F NMR would provide valuable information for stereochemical determination.

¹H NMR Spectroscopy:

In ¹H NMR, the chemical shifts of the protons in the chiral substrate are influenced by the anisotropic effect of the aromatic ring of the 4-(trifluoromethoxy)phenylacetyl group. By comparing the ¹H NMR spectra of the two diastereomers, a pattern of shielding and deshielding effects can be observed. A systematic analysis of the differences in chemical shifts (Δδ = δR - δS) for various protons in the molecule allows for the assignment of the absolute configuration. umn.educhemicalbook.com

¹⁹F NMR Spectroscopy:

The trifluoromethoxy group in this compound offers a significant advantage for stereochemical analysis due to the properties of the ¹⁹F nucleus. ¹⁹F NMR spectroscopy is characterized by a wide chemical shift range and high sensitivity, which can lead to excellent signal separation and resolution. alfa-chemistry.comwikipedia.org

When this compound is used as a chiral derivatizing agent, the resulting diastereomers will each exhibit a distinct signal in the ¹⁹F NMR spectrum. ontosight.ai The separation of these signals can be significantly larger than what is typically observed in ¹H NMR, making quantification of the enantiomeric excess (ee) more accurate and straightforward. researchgate.netacs.org The integration of the two ¹⁹F signals directly corresponds to the ratio of the two enantiomers in the original sample.

Table 2: Illustrative ¹⁹F NMR Data for Diastereomeric Amides of a Chiral Primary Amine with this compound (Note: This data is for illustrative purposes and not based on experimental results for this compound)

| Diastereomer | ¹⁹F Chemical Shift (ppm) | Integration | Calculated Enantiomeric Excess (ee) |

| (R,R)-amide | -58.25 | 1.00 | 95% |

| (S,R)-amide | -58.45 | 0.05 |

The distinct and well-resolved signals in ¹⁹F NMR, free from the complexities of proton-proton coupling, provide a clear and unambiguous method for determining enantiomeric purity. wikipedia.org

Future Research Avenues and Translational Potential

Exploration of Novel Derivatives with Enhanced Bioactivity

A primary focus of future research will be the synthesis and evaluation of novel derivatives of 4-(Trifluoromethoxy)phenylacetic acid to identify compounds with enhanced biological activity. The trifluoromethoxy group is known to improve metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. nih.gov These properties make it a valuable substituent in drug design.

The synthesis of new phenylacetic acid derivatives is an area of ongoing research due to the broad applicability of this class of compounds. mdpi.com By analogy, derivatization of this compound could lead to the discovery of new therapeutic agents. For instance, the synthesis of N-phenylacetamide derivatives containing various heterocyclic moieties has yielded compounds with promising antibacterial activities. mdpi.com A similar approach, creating amides or esters of this compound with diverse chemical scaffolds, could be a fruitful strategy.

Furthermore, structure-activity relationship (SAR) studies on aryl acetamide (B32628) derivatives have highlighted the importance of substitution patterns on the phenyl ring for biological potency. nih.gov Systematic exploration of different substituents on the phenyl ring of this compound, in addition to modifications of the acetic acid moiety, could lead to the identification of compounds with optimized activity for specific biological targets. The development of such derivatives with potentially valuable biological activities is a significant direction for future work. mdpi.com

Mechanistic Elucidation of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their rational design and development as therapeutic agents. The trifluoromethoxy group can significantly influence the electronic properties and conformation of a molecule, which in turn affects its interaction with biological targets. nih.gov

Future research should focus on elucidating the mechanism of action of any identified bioactive derivatives. This could involve a range of biochemical and biophysical techniques to identify protein targets and characterize the binding interactions. Computational modeling and mechanistic studies can provide insights into how the trifluoromethoxy group contributes to the observed biological effects. nih.govresearchgate.net For example, understanding the role of this group in modulating lipophilicity and membrane permeability will be critical. nih.gov

Moreover, investigations into the metabolic fate of trifluoromethoxy-containing compounds are warranted. While the trifluoromethoxy group is generally considered to enhance metabolic stability, detailed studies are necessary to confirm this for derivatives of this compound and to identify any potential metabolites. researchgate.net

Sustainable Synthetic Route Development

The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. Future research should aim to establish sustainable routes for the synthesis of this compound and its derivatives.

Current synthetic methods for phenylacetic acid derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. mdpi.com Exploring greener alternatives is therefore a priority. For example, palladium-catalyzed carbonylation of benzyl (B1604629) chlorides has been shown to be an effective method for the synthesis of phenylacetic acids under mild conditions. researchgate.net Adapting such catalytic methods for the synthesis of this compound could offer a more sustainable approach.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Trifluoromethoxy)phenylacetic acid to improve yield and purity?

- Methodological Answer:

- Reagent Selection : Use boronic acid intermediates (e.g., trifluoromethoxy-substituted phenylboronic acids) for Suzuki-Miyaura coupling, as these are effective for introducing aromatic trifluoromethoxy groups .

- Reaction Conditions : Conduct reactions under anhydrous conditions with palladium catalysts (e.g., Pd(PPh₃)₄) at controlled temperatures (60–80°C) to minimize side reactions .

- Purification : Employ reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to isolate high-purity product (>95%) .

- Characterization : Validate structural integrity via ¹H/¹³C NMR (e.g., δ ~3.6 ppm for CH₂COO⁻) and LC-MS for molecular ion confirmation .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent thermal degradation .

- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to avoid hydrolysis of the trifluoromethoxy group .

- Incompatibility : Separate from strong oxidizing agents (e.g., peroxides) and acids/bases to prevent hazardous reactions .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., trifluoromethoxy phenol derivatives) .

Q. Which analytical techniques are most suitable for characterizing this compound and its derivatives?

- Methodological Answer:

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; retention time ~8–10 minutes under 70:30 acetonitrile/water .

- Structural Confirmation : ¹⁹F NMR (δ ~-58 ppm for CF₃O group) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

- Quantitative Analysis : Employ GC-MS with electron ionization (EI) for trace impurity profiling .

Advanced Research Questions

Q. What experimental approaches can address the lack of toxicological data for this compound in academic research?

- Methodological Answer:

- In Vitro Assays : Perform MTT assays on human hepatocyte (HepG2) cells to assess acute cytotoxicity (IC₅₀) .

- In Vivo Models : Administer graded doses (10–100 mg/kg) to rodent models, monitoring hepatic/renal biomarkers (ALT, creatinine) over 14 days .

- Literature Mining : Apply systematic review protocols (e.g., PRISMA) to collate data from PubMed/TOXLINE on structurally related trifluoromethoxy compounds .

Q. How can researchers systematically investigate the hazardous decomposition products of this compound under extreme conditions?

- Methodological Answer:

- Thermal Stress Testing : Use thermogravimetric analysis (TGA) at 200–300°C to identify volatile decomposition products (e.g., HF, CO₂) .

- Acid/Base Hydrolysis : React the compound with HCl (6M) or NaOH (1M) at 80°C, then analyze via GC-MS for trifluoromethoxy phenol or acetic acid derivatives .

- Oxidative Degradation : Expose to H₂O₂ (30%) and track formation of quinone-like byproducts using UV-Vis spectroscopy (λ = 400–500 nm) .

Q. What methodological considerations are critical when handling this compound in reactions involving strong oxidizing agents?

- Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to mitigate exposure risks .

- Reaction Setup : Use jacketed reactors with cooling systems to control exothermic reactions; avoid open flames .

- Waste Management : Neutralize reaction mixtures with sodium bicarbonate before disposal to prevent environmental release of fluorinated byproducts .

Q. How does the trifluoromethoxy group influence the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer:

- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles (e.g., NO₂⁺) to the meta position relative to the acetic acid side chain .

- Computational Modeling : Validate regioselectivity using density functional theory (DFT) to calculate charge distribution and Fukui indices .

- Experimental Verification : Perform nitration (HNO₃/H₂SO₄) and analyze products via ¹H NMR (meta-substituted derivatives show distinct aromatic proton splitting) .

Q. What strategies should researchers employ to resolve contradictions in reported stability data for this compound across different studies?

- Methodological Answer:

- Standardized Protocols : Adopt ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months) to generate comparable data .

- Cross-Validation : Use orthogonal techniques (e.g., NMR, HPLC, and Karl Fischer titration) to confirm moisture content and degradation thresholds .

- Collaborative Studies : Share raw datasets via platforms like Zenodo to enable meta-analyses of stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.